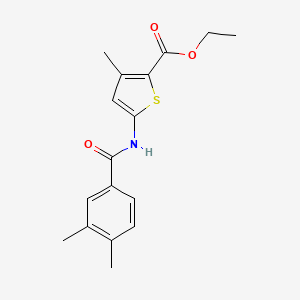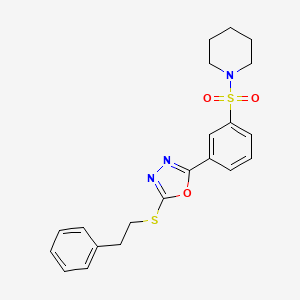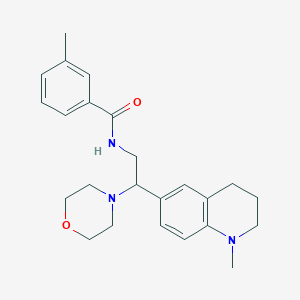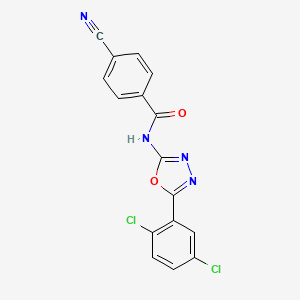
6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a piperazine ring and a pyrimidine ring. Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a piperazine ring attached to a pyrimidine ring via a nitrogen atom. The pyrimidine ring would be substituted with an ethyl group and a carbonyl group at positions 3 and 2 respectively .科学的研究の応用
Anticonvulsant Properties
Several studies have explored the anticonvulsant properties of compounds related to 6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione. For instance, Rybka et al. (2017) reported the synthesis of pyrrolidine-2,5-dione derivatives showing promise as anticonvulsant agents. These compounds exhibited protective indices superior to well-known antiepileptic drugs (Rybka et al., 2017). Similarly, Góra et al. (2021) synthesized derivatives that showed significant anticonvulsant and analgesic activities, indicating potential for neuropathic pain management (Góra et al., 2021).
Chemical Synthesis and Properties
Shin et al. (1983) discussed the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. These compounds are important for understanding the chemical properties and potential applications of similar compounds (Shin et al., 1983). Additionally, Abu‐Hashem and Youssef (2011) explored the synthesis of pyrimidine derivatives and their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem & Youssef, 2011).
Pharmacological Evaluation
Watanabe et al. (1992) evaluated the antagonist activity of triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives on 5-HT2 receptors, illustrating their potential in the development of new pharmacological agents (Watanabe et al., 1992). Ghaib et al. (2002) synthesized octahydropyrimido[3,4-a]-s-triazines with potential antifungal activity, expanding the scope of applications for these compounds (Ghaib et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-21-15(22)11-14(18-16(21)23)20-8-6-19(7-9-20)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCJNOBFTQWKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)
![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)
![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-phenylpyrimidine](/img/structure/B2945296.png)
![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)


![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)